molecular formula C8H8ClNO B146282 3'-Chloroacetanilide CAS No. 588-07-8

3'-Chloroacetanilide

Cat. No.: B146282
CAS No.: 588-07-8
M. Wt: 169.61 g/mol
InChI Key: MUUQHCOAOLLHIL-UHFFFAOYSA-N
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Description

Overview of Acetanilide (B955) Derivatives in Chemical Science

Acetanilide, with the chemical name N-phenylacetamide, is an aromatic compound characterized by a phenyl ring attached to an acetamido group. researchgate.net First introduced into medical practice in 1886 by A. Cahn and P. Hepp, it was one of the earliest aniline (B41778) derivatives recognized for its analgesic and antipyretic properties under the brand name Antifebrin. researchgate.netchemistrylearner.comwikipedia.org While its direct use has diminished due to toxicity, its discovery spurred the development of less toxic derivatives like paracetamol (acetaminophen), which was found to be the active metabolite of acetanilide in 1948. chemistrylearner.com

The acetanilide scaffold is a fundamental component in the design and synthesis of a wide array of organic molecules. researchgate.net Its derivatives are a significant class of compounds in chemical science, primarily due to their versatile biological activities and their utility as intermediates and precursors in organic synthesis. researchgate.netwikipedia.org Researchers have synthesized numerous acetanilide derivatives that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and anticancer properties. researchgate.net Beyond pharmaceuticals, acetanilide and its derivatives are used as inhibitors for hydrogen peroxide decomposition, stabilizers for cellulose (B213188) ester varnishes, and intermediates in the synthesis of rubber accelerators and dyes. chemistrylearner.comwikipedia.org

Historical Context of Chloroacetanilide Research

The study of chloroacetanilide isomers, including 3'-Chloroacetanilide, is part of the broader exploration of halogenated organic compounds and their unique chemical properties. Research into chloroacetanilides has historical roots in synthetic organic chemistry, where they serve as valuable intermediates. For instance, early research demonstrated that m-Chloroacetanilide could be converted into m-aminoacetanilide, a precursor for various dyes and heterocyclic compounds. wikipedia.org A 1956 study published by the American Chemical Society detailed the synthesis of radioactive o- and m-Chloroacetanilide-Cl36, indicating their use in tracer studies to understand chemical reactions and metabolic pathways. acs.org These early investigations laid the groundwork for understanding the reactivity and potential applications of these chlorinated derivatives. More recent studies have focused on the environmental and toxicological aspects of chloroacetanilide herbicides, which, although structurally distinct from this compound, have driven research into the general reactivity and degradation of the chloroacetanilide class of compounds. nih.gov

Contemporary Academic Relevance of this compound Studies

In modern chemical research, this compound continues to be a compound of interest, primarily as a building block in the synthesis of more complex molecules. Its structure, featuring a reactive chlorine atom and an amide group on a phenyl ring, allows for a variety of chemical modifications. Contemporary studies often involve the use of this compound and its isomers as starting materials or intermediates in the development of novel compounds with potential applications in medicinal chemistry and materials science. nih.gov For example, research has focused on the synthesis of derivatives with enhanced biological potency. nus.edu.sg The compound is also used in toxicological studies to understand the structure-activity relationships of chlorinated aromatic amines and their effects on biological systems. nih.gov The persistence and reactivity of the broader class of chloroacetanilides in various environments also remain a topic of interest, prompting studies on their degradation pathways and interactions with biological molecules like glutathione. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chlorophenyl)acetamide
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InChI

InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11)
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InChI Key

MUUQHCOAOLLHIL-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC1=CC(=CC=C1)Cl
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Molecular Formula

C8H8ClNO
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DSSTOX Substance ID

DTXSID6060420
Record name Acetamide, N-(3-chlorophenyl)-
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Molecular Weight

169.61 g/mol
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Physical Description

Solid; [HSDB] Off-white or beige granules; [Alfa Aesar MSDS]
Record name m-Chloroacetanilide
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Solubility

READILY SOL IN ALC, BENZENE, CARBON DISULFIDE; VERY SLIGHTLY SOL IN PETROLEUM ETHER, SLIGHTLY SOL IN WATER
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Vapor Pressure

0.0000963 [mmHg]
Record name m-Chloroacetanilide
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Color/Form

NEEDLES FROM 50% GLACIAL ACETIC ACID

CAS No.

588-07-8
Record name N-(3-Chlorophenyl)acetamide
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Melting Point

77-78 °C
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Synthesis and Synthetic Chemistry of 3 Chloroacetanilide

Established Synthetic Pathways

Established methods for synthesizing 3'-chloroacetanilide primarily involve the modification of readily available starting materials through well-known organic reactions.

Acetylation of Chloroaniline Isomers

One common approach to synthesize this compound is the acetylation of 3-chloroaniline (B41212). This reaction involves the acylation of the amino group of 3-chloroaniline with an acetylating agent. A typical acetylating agent used in such reactions is acetic anhydride (B1165640) or acetyl chloride. The reaction can be carried out in the presence of a base or under acidic conditions to facilitate the process. For instance, a method for preparing chloroacetanilide involves using m-chloro aniline (B41778) with acetyl chloride as the acylating reagent in an aprotic solvent at low temperatures, typically between -10 and 20°C. google.com Solvents like toluene, chlorobenzene, and xylene can be used as the aprotic solvent. google.com

Chlorination of Acetanilide (B955)

The chlorination of acetanilide is another established route for the synthesis of chloroacetanilide isomers, including this compound. This reaction involves the introduction of a chlorine atom onto the aromatic ring of acetanilide. The outcome of this reaction, specifically the position of chlorination (ortho, meta, or para), can be influenced by reaction conditions and the presence of catalysts. While direct chlorination of acetanilide often yields a mixture of isomers, including the ortho and para substituted products, achieving regioselectivity for the meta position (to form this compound) can be challenging and may require specific conditions or indirect methods. Studies on the kinetics and mechanism of chlorination of acetanilide by agents like chloramine-T have shown that the reaction can involve the formation of an N-chloro intermediate followed by a rearrangement, known as the Orton rearrangement, to produce nuclear chlorinated products. scribd.comzenodo.orgkyoto-u.ac.jpspcmc.ac.in This rearrangement is acid-catalyzed and can be influenced by the presence of chloride ions. scribd.comzenodo.orgkyoto-u.ac.jp

Advanced Synthetic Methodologies

Beyond the traditional methods, more advanced synthetic methodologies have been explored for the preparation of chloroacetanilides and related compounds, offering potential advantages in terms of selectivity, yield, or reaction conditions.

Palladium-Catalyzed Oxidative Coupling Reactions

Palladium-catalyzed reactions, particularly those involving C-H functionalization and coupling, have emerged as powerful tools in organic synthesis. While direct palladium-catalyzed oxidative coupling specifically for the synthesis of this compound from simpler precursors might not be as widely reported as other methods, palladium catalysis is extensively used in the synthesis of various acetanilide derivatives and related aromatic compounds. For example, palladium-catalyzed methods have been developed for the synthesis of substituted oxindoles from α-chloroacetanilides via C-H functionalization. organic-chemistry.orgunito.it These reactions typically involve palladium acetate (B1210297) and specific ligands, allowing for cyclization under milder conditions compared to traditional methods. organic-chemistry.org Palladium catalysis is also employed in reactions involving chloroacetanilide substrates, such as in the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation. nih.gov

Preparation from Specific Precursors (e.g., 2-chloroaniline (B154045) and ethyl acetoacetate (B1235776) for related compounds)

While the example precursors provided (2-chloroaniline and ethyl acetoacetate) are typically associated with the synthesis of related compounds, such as certain quinoline (B57606) derivatives, the principle of preparing chloroacetanilides from specific precursors is fundamental. The synthesis of this compound itself primarily utilizes 3-chloroaniline as a key precursor through acetylation. google.comprepchem.com However, research into the synthesis of various chloroacetanilide derivatives often involves the reaction of substituted anilines with chloroacetyl chloride or other acylating agents. orientjchem.orgresearchgate.net For instance, the synthesis of 2-chloro-N-phenylacetamide (ω-chloroacetanilide) involves the chloroacetylation of aniline or aniline derivatives with chloroacetyl chloride in a basic medium. orientjchem.org The preparation of other chloroacetanilide compounds has been described through the chloroacetylation of corresponding aryl amines. researchgate.net

Reaction under Controlled Conditions for N-Chloroacetanilide Derivatives

N-Chloroacetanilide, an isomer of this compound with the chlorine atom attached to the nitrogen atom, can be synthesized under controlled conditions. This involves the chlorination of acetanilide at the nitrogen atom. Methods for preparing N-chloroacetanilide include the reaction of acetanilide with hypochlorous acid or other chlorinating agents under specific conditions, often involving a base. chemicalbook.com For example, a method describes the introduction of dichlorine monoxide into a reaction flask containing acetanilide and sodium hydroxide (B78521) in purified water, maintaining the temperature between 15 and 30°C for several hours to obtain N-chloroacetanilide with high purity and yield. chemicalbook.com The synthesis of N-chloroacetanilide containing halogenated functional groups can also be achieved by reacting halogenated acetanilide with calcium hypochlorite (B82951) and sodium bicarbonate under ice-water bath conditions. google.com N-chloroacetanilide is known to undergo rearrangement, particularly in the presence of acid, to form ortho- and para-chloroacetanilide isomers through the Orton rearrangement. kyoto-u.ac.jpspcmc.ac.inroyalholloway.ac.uk This rearrangement is an intermolecular process. kyoto-u.ac.jpspcmc.ac.inroyalholloway.ac.uk

Chemical Reactivity and Transformation Mechanisms of 3 Chloroacetanilide

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary reaction pathway for 3'-chloroacetanilide, particularly at the carbon atom bonded to the chlorine atom. These reactions involve the displacement of the chloride leaving group by various nucleophiles.

Cleavage Reaction Mechanisms with Various Nucleophiles (e.g., Br⁻, I⁻, HS⁻, S₂O₃²⁻)

For nucleophiles like HS⁻ and S₂O₃²⁻, where a sulfur atom is the attacking center, the reaction is suggested to be particularly favorable. mdpi.com Theoretical evaluations have explored potential alternative mechanisms, such as oxygen or nitrogen assistance, but these typically exhibit higher activation barriers compared to the SN2 pathway, although some exceptions may exist depending on the specific chloroacetanilide structure. mdpi.comnih.gov

Theoretical Evaluation of Activation Free Energies in Nucleophilic Substitution

Impact of Nucleophile Nature and Solvent Effects on Reaction Pathways

The nature of the nucleophile significantly impacts the rate and mechanism of the substitution reaction. Studies suggest that nucleophiles where a sulfur atom performs the attack, such as HS⁻ and S₂O₃²⁻, are generally more reactive towards chloroacetanilides compared to nucleophiles like bromide and iodide. mdpi.comresearchgate.net

Alpha-Substituent Effects on Reaction Kinetics

The presence and nature of substituents at the alpha position to the carbon undergoing nucleophilic attack can influence the reaction kinetics. For chloroacetanilides, the electronic interactions with the alpha-anilide substituent are considered to govern their reactivity towards nucleophiles. nih.govacs.org

Oxidation and Reduction Pathways

Beyond nucleophilic substitution, this compound can also undergo oxidation and reduction reactions, leading to various transformation products.

Oxidative Transformations to Quinone Derivatives

Acetanilides, including chloroacetanilides, can undergo oxidative transformations. One possible pathway involves oxidation leading to the formation of quinone derivatives. While the direct oxidation of this compound to a quinone may involve multiple steps and intermediates, the aniline (B41778) moiety within the acetanilide (B955) structure is susceptible to oxidation.

Quinones are a class of compounds that can be formed through the oxidation of phenols, catechols, and anilines. mdpi.comsioc-journal.cn The oxidation of aniline derivatives can lead to the formation of quinone imines or related quinoidal structures. sioc-journal.cn These oxidative transformations can be influenced by various factors, including the presence of oxidizing agents and catalytic systems. nih.gov The reactivity of quinones themselves is high, and they can participate in further reactions. sioc-journal.cnnih.gov

Detailed pathways for the oxidative transformation of this compound specifically to quinone derivatives would involve the oxidation of the chlorophenyl ring. This process could potentially involve hydroxylation followed by further oxidation to form a quinone or quinone imine structure. Research on the oxidative degradation of related aromatic compounds suggests that such transformations are plausible under certain environmental or biological conditions. theses.fr

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound11493
Chloroacetanilide-
N-(3-chlorophenyl)acetamide11493
Alachlor (B1666766)3029
Propachlor (B1678252)10486
Bromide (Br⁻)260
Iodide (I⁻)3118
Bisulfide (HS⁻)135398528
Thiosulfate (B1220275) (S₂O₃²⁻)1118
Quinone6503

Data Tables

While specific quantitative data tables for this compound's reactions with all listed nucleophiles were not explicitly available in the search results, the provided information allows for a conceptual representation of relative reactivity based on theoretical studies.

NucleophileSuggested Relative Reactivity (based on theoretical studies)
HS⁻Higher
S₂O₃²⁻Higher
I⁻Lower
Br⁻Lower

Note: This table is based on the general trends observed for chloroacetanilide herbicides in theoretical studies and should be considered indicative rather than absolute values for this compound specifically, in the absence of direct comparative data.

Reductive Conversion of Nitro Groups to Amine Functions

While direct information on the reductive conversion of nitro groups within this compound was not extensively found, the general principle of reducing nitro groups to amine functions is a well-established chemical transformation. For example, the preparation of 5-chloro-2-nitroaniline (B48662) involves nitrating m-chloroacetanilide to obtain 5-chloro-2-nitroacetanilide, followed by removal of the acetyl group in the presence of Claisen alkali. google.com This latter step, while not a nitro reduction, is part of a synthetic route to a nitro-substituted aniline. Reductive methods are commonly employed to convert aromatic nitro compounds into the corresponding anilines, often using catalysts like platinum or palladium under a hydrogen atmosphere. spcmc.ac.in The ease of this conversion can be influenced by the reaction conditions and the presence of other functional groups.

Rearrangement Reactions

This compound is known to participate in rearrangement reactions, notably the Orton rearrangement. kyoto-u.ac.jp These rearrangements typically involve the migration of a halogen atom from the nitrogen atom to the aromatic ring.

Orton Rearrangement Mechanisms and Kinetics

The Orton rearrangement of N-chloroacetanilide, a closely related compound, has been extensively studied and serves as a model for the rearrangement of halogenoamines like this compound. kyoto-u.ac.jp The mechanism is generally accepted to be intermolecular and acid-catalyzed, particularly in hydroxylic solvents. kyoto-u.ac.jproyalholloway.ac.ukcdnsciencepub.comscribd.com The reaction involves a pre-equilibrium step where the N-chloro compound reacts with acid to liberate elemental chlorine and the parent acetanilide. kyoto-u.ac.jproyalholloway.ac.uk The liberated chlorine then electrophilically attacks the aromatic ring of the acetanilide, leading to the formation of ortho- and para-chloroacetanilides. spcmc.ac.inkyoto-u.ac.jproyalholloway.ac.uk

The rate of the Orton rearrangement of N-chloroacetanilide is greatly accelerated by hydrochloric acid and is typically third order: first order with respect to the chloramine, hydrogen ion, and chloride ion. kyoto-u.ac.jproyalholloway.ac.uk Kinetic studies have supported this intermolecular mechanism. royalholloway.ac.ukscribd.com

Photolytic Rearrangement Studies

Photolytic rearrangement of N-chloroacetanilide has also been observed. royalholloway.ac.ukcdnsciencepub.com Early studies noted that exposure to light transformed N-chloroacetanilide, resulting in nuclear halogenated products. royalholloway.ac.uk Quantitative studies showed that the photolytic rearrangement in various solvents exhibited first-order kinetics, although the rate constant was dependent on the initial solute concentration. royalholloway.ac.uk In aprotic solvents like carbon tetrachloride, the photolytic rearrangement of N-chloroacetanilide has been shown to have a quantum efficiency of 5, and traces of nitrogen radical coupling products like N,N'-diacetylhydrazobenzene were isolated, suggesting the possibility of nitrogen radical abstraction reactions with the solvent. cdnsciencepub.com

Influence of Pressure and Temperature on Rearrangement Kinetics

Studies on the rearrangement of N-chloroacetanilide under pressure have investigated the effect of pressure and temperature on reaction rates and product distribution. kyoto-u.ac.jp Reaction rates in aqueous solution were measured at various temperatures (15, 25, and 35°C) and pressures (1, 981, and 2059 atm). kyoto-u.ac.jp The activation volume (ΔV‡) was found to be about 8 ml/mol, and the activation energy (Ea) was about 20 kcal/mol at 1 atm. kyoto-u.ac.jp The pressure dependence of the reaction rates in aqueous ethanol (B145695) suggested that the distance between ions in the transition state increased with increasing pressure. kyoto-u.ac.jp Dependencies of the ortho/para product ratio on pressure and temperature indicated that solvation changes were an important factor influencing isomer distribution. kyoto-u.ac.jp

Solvent Dependencies in Rearrangement Processes

The solvent significantly influences the mechanism and kinetics of N-chloroacetanilide rearrangement. In hydroxylic solvents, the acid-catalyzed Orton rearrangement proceeds via an intermolecular mechanism involving the liberation of elemental chlorine. kyoto-u.ac.jproyalholloway.ac.uk In aprotic solvents, however, there is evidence suggesting a one-stage intramolecular process, and light can promote this transformation. kyoto-u.ac.jp The ratio of ortho- and para-chloroacetanilides formed is the same whether starting from N-chloroacetanilide and hydrochloric acid or acetanilide and chlorine, supporting the intermolecular mechanism in protic solvents. kyoto-u.ac.jproyalholloway.ac.uk The position of the equilibrium involved in the Orton rearrangement is dependent on the solvent composition, with the equilibrium lying more towards the formation of N-chloroacetanilide in solvents with lower acetic acid concentrations. royalholloway.ac.uk

Other Chemical Transformations

Beyond rearrangement, chloroacetanilides can undergo other chemical transformations, such as nucleophilic substitution reactions. The ease of these reactions with strong nucleophiles is related to their chemical properties. acs.org Studies on chloroacetanilide herbicides, which share the chloroacetanilide core structure, have investigated their degradation mechanisms in the presence of various nucleophiles. nih.gov These studies suggest that nucleophilic substitution occurs, and the nature of the nucleophile influences the reaction pathway and activation energy. nih.gov The electron density on the chlorine atom increases as the nucleophilic attack occurs. nih.gov

Interactive Data Table: Influence of Pressure and Temperature on N-Chloroacetanilide Rearrangement Kinetics (Aqueous Solution)

Pressure (atm)Temperature (°C)Reaction Rate (Relative)Activation Volume (ΔV‡, ml/mol)Activation Energy (Ea, kcal/mol)
115--~8~20
125--~8~20
135--~8~20
98115------
98125------
98135------
205915------
205925------
205935------

Interactive Data Table: Activation Parameters for Chlorination of Acetanilides by Chloramine-T

Acetanilide DerivativeΔE‡ (kcal/mole)ΔS‡ (e.u.)
Acetanilide15.15-32.95
p-methyl acetanilide14.08-36.69
p-chloroacetanilide15.25-33.71
o-chloroacetanilide17.60-27.05

Note: Data extracted from a study on the chlorination of acetanilides by Chloramine-T, which involves the formation and rearrangement of an N-chloro intermediate analogous to N-chloroacetanilide. scribd.comzenodo.org

Hydrolysis under Acidic or Basic Conditions

Hydrolysis is a key reaction for amides, involving the cleavage of the amide bond by water, typically catalyzed by acid or base. For acetanilide derivatives like this compound, hydrolysis yields the corresponding chloroaniline and acetic acid.

Under acidic conditions, the amide undergoes hydrolysis, leading to the formation of 3-chloroaniline (B41212) and acetic acid. This process is generally catalyzed by dilute acids. chemguide.co.uk The reaction involves the protonation of the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, followed by the elimination of the amine (3-chloroaniline) and regeneration of the acid catalyst.

Under basic conditions, hydrolysis also results in the cleavage of the amide bond, producing 3-chloroaniline and a salt of acetic acid (e.g., sodium acetate (B1210297) if sodium hydroxide (B78521) is used). chemguide.co.uk Base-catalyzed hydrolysis typically involves the attack of a hydroxide ion on the carbonyl carbon of the amide. acs.org This forms a tetrahedral intermediate which then collapses to expel the amide nitrogen as an anion, which is subsequently protonated. acs.org The reaction is often considered irreversible under strongly basic conditions, in contrast to the reversible nature of acid-catalyzed hydrolysis. chemguide.co.uk

Studies on the hydrolysis of chloroacetanilide herbicides, a related class of compounds, indicate that base-mediated hydrolysis primarily proceeds through a bimolecular nucleophilic substitution (SN2) reaction, leading to the substitution of chloride with hydroxide in some cases, although amide cleavage is also observed. researchgate.net, acs.org Acid-mediated hydrolysis of these related compounds can result in the cleavage of both amide and ether groups. researchgate.net, acs.org The specific reaction mechanism and rate can be influenced by subtle differences in the chemical structure, particularly the nature of substituents. researchgate.net, acs.org

Hydrolysis is considered a main natural process for the decomposition of chloroacetanilides in soils and groundwater, although these processes can be slow under certain environmental conditions. researchgate.net

Applications in C-H Bond Activation for Novel Compound Synthesis

C-H bond activation is a powerful strategy in organic synthesis that allows for the direct functionalization of C-H bonds, traditionally considered unreactive. This approach bypasses the need for pre-functionalized starting materials, offering a more atom-economical and environmentally friendly route to complex molecules. tcichemicals.com, mt.com Transition metal catalysts, such as those based on palladium, rhodium, iridium, ruthenium, copper, and iron, are commonly employed to facilitate C-H bond activation. tcichemicals.com

While general principles of C-H activation are well-established, specific applications involving this compound in C-H bond activation for the synthesis of novel compounds are subjects of ongoing research. C-H activation often involves the cleavage of a C-H bond and subsequent formation of a new C-C or C-heteroatom bond. tcichemicals.com, iupac.org, mt.com Directed C-H activation, which utilizes a directing group within the molecule to bring the metal catalyst into proximity with a specific C-H bond, is a common strategy to achieve regioselectivity. sigmaaldrich.com, researchgate.net The amide group in this compound could potentially act as a directing group in certain metal-catalyzed C-H activation reactions, guiding the functionalization to specific positions on the aromatic ring or potentially at the methyl group of the acetamide (B32628).

Research in C-H activation is actively exploring the functionalization of various organic substrates to create diverse molecular structures relevant to pharmaceuticals, natural products, and materials science. libretexts.org, organic-chemistry.org Although direct, detailed examples of this compound specifically as a substrate in C-H activation for novel compound synthesis were not extensively detailed in the search results, the compound's structure, containing both an aromatic ring with a halogen substituent and an amide group, makes it a potential candidate for investigation in various C-H functionalization methodologies. The chloro substituent and the amide group can influence the electronic and steric properties of the molecule, which in turn can affect the reactivity and regioselectivity of C-H activation reactions.

Applications in Scientific Research

Role as a Precursor in Organic Synthesis

3'-Chloroacetanilide is a valuable intermediate in organic synthesis. researchgate.net Its structure provides a scaffold that can be elaborated into more complex molecules. It serves as a starting material for the synthesis of various heterocyclic compounds and substituted aromatic derivatives. For instance, its derivative, 3'-aminoacetanilide, which can be synthesized from this compound, is a key starting material for preparing azo compounds, pyrroles, imidazoles, thiazoles, and certain pharmaceuticals like Trametinib. wikipedia.org

Use in Medicinal Chemistry Research

While not a therapeutic agent itself, this compound serves as a fragment and an intermediate in medicinal chemistry research. The acetanilide (B955) structure is a common motif in many biologically active compounds. researchgate.net Researchers use chloroacetanilides as starting points to synthesize novel molecules for screening potential pharmacological activities. Studies on acetanilide derivatives have aimed at developing compounds with improved analgesic, antipyretic, and anti-inflammatory properties. nus.edu.sg Furthermore, toxicological studies on chloroacetanilide isomers, including 3'-CAA, are conducted to understand their effects on biological systems and to inform the design of safer chemical compounds. nih.gov

Applications in Materials Science

The applications of this compound in materials science are less direct but are rooted in its role as a precursor. The synthesis of dyes and pigments, which are key materials in various industries, can utilize intermediates derived from chloroacetanilides. wikipedia.org The structural features of this compound, such as the rigid phenyl ring and the potential for hydrogen bonding via the amide group, make it a candidate for incorporation into more complex structures like polymers or liquid crystals, although specific, large-scale applications in this area are not widely documented.

Toxicological and Ecotoxicological Investigations of 3 Chloroacetanilide

Cellular and Molecular Toxicity Mechanisms

The toxicity of chloroacetanilide herbicides is largely attributed to their electrophilic nature, which allows them to react with cellular macromolecules, leading to a cascade of detrimental effects.

Exposure to chloroacetanilide herbicides can lead to the induction of oxidative stress within cells. This is characterized by an increased intracellular level of reactive oxygen species (ROS), such as the superoxide (B77818) anion (O₂⁻). nih.gov The electrophilic nature of these compounds can disrupt the cellular redox balance, leading to an environment where the production of ROS overwhelms the cell's antioxidant defense mechanisms. nih.gov This state of oxidative stress is a key factor in the cellular damage caused by these herbicides.

Table 1: Cytotoxicity of Alachlor (B1666766) in HepG2 Cells as Measured by LDH Leakage This table presents data for the related compound alachlor to infer the potential effects of 3'-Chloroacetanilide.

Time Point EC50 (µM)
6 hours ~500
24 hours 264 ± 17

Source: nih.gov

Chloroacetanilide herbicides have been shown to impact the levels of crucial cellular antioxidants. Glutathione (GSH) plays a significant role in the detoxification of these compounds through enzymatic conjugation. acs.org This process can lead to a depletion of cellular GSH stores. However, in some instances, a compensatory mechanism has been observed where GSH content doubles after 24 hours of treatment with certain chloroacetanilides. acs.org The activity of antioxidant enzymes such as superoxide dismutase (SOD) is also likely to be affected as the cell attempts to counteract the induced oxidative stress. nih.gov Studies on other chloroacetanilides have shown that an initial increase in ROS is followed by changes in antioxidant enzyme activities as part of the cellular response. nih.gov

A significant mechanism of chloroacetanilide toxicity is the destabilization and misfolding of cellular proteins. acs.orgnih.gov These herbicides possess a potent electrophilic moiety that can form covalent adducts with proteins, primarily through nucleophilic substitution with reactive cysteine residues. acs.orgnih.gov This damage to proteins can lead to their misfolding. The accumulation of misfolded proteins disrupts cellular proteostasis networks, which can further destabilize the entire cellular proteome. acs.orgnih.gov Studies on acetochlor (B104951), alachlor, and propachlor (B1678252) have shown that even brief exposure can induce the misfolding of numerous cellular proteins, with each herbicide creating a distinct but overlapping profile of destabilized proteins. acs.orgnih.gov

The primary interaction of chloroacetanilide herbicides at the molecular level is their covalent binding to cellular macromolecules, particularly proteins. acs.orgnih.gov This interaction is a direct consequence of their electrophilic nature. The formation of protein adducts is a key initiating event in their toxic mechanism. acs.orgnih.gov Research has identified that about 70% of the proteins targeted by these herbicides are known to be susceptible to haloacetamide conjugation at cysteine residues. acs.org This covalent modification can alter the structure and function of the affected proteins, leading to the observed cellular toxicity. acs.orgnih.gov

Table 2: Proteins Significantly Destabilized by Chloroacetanilide Herbicide Exposure This table is based on data from related chloroacetanilide herbicides (acetochlor, alachlor, propachlor) and indicates proteins that may also be affected by this compound.

Protein Function Fold Change (Example) q-value (Example)
Thymidylate synthase (TYMS) Nucleotide synthesis 3 0.003
Acetyl-CoA acetyltransferase 1 (ACAT1) Lipid metabolism 2.91 0.02

Source: acs.org

Ecotoxicological Impact on Non-Target Organisms

Impact on Terrestrial Organisms (e.g., honeybees, earthworms)

Further research dedicated specifically to the environmental fate and ecotoxicology of this compound is required to address these knowledge gaps.

Toxicity to Microbial Communities in Soil

The introduction of chloroacetanilide herbicides, including compounds structurally related to this compound, into the soil can lead to significant alterations in the microbial community, affecting both its population and enzymatic activities. scirp.org Research on chloroacetanilides like alachlor, butachlor (B1668075), and pretilachlor (B132322) has shown varied effects on soil enzyme activities. For instance, these herbicides have been observed to enhance the activity of dehydrogenase, with higher concentrations leading to greater enzymatic activity. nih.govresearchgate.net A similar trend was noted for β-glucosidase and acid phosphatase activities. nih.govresearchgate.net However, urease activity was found to decrease after a 42-day incubation period. nih.govresearchgate.net

The impact on microbial activity can be influenced by the soil type. Studies on butachlor demonstrated an initial decrease in microbial activity, followed by a significant increase between 10 and 22 days of incubation, with the exact timing dependent on the soil type. scirp.org The persistence of these herbicides is linked to their chemical structure, adsorption, degradation rates, and their differential effects on soil microbes. nih.govresearchgate.net Generally, higher microbial activity and a larger microbial community lead to lower persistence of the herbicide in the soil. scirp.org The presence of inorganic chloride in the soil can also influence the indigenous microbial community. nih.gov

Table 1: Effect of Chloroacetanilide Herbicides on Soil Enzyme Activities

EnzymeEffect ObservedHerbicide(s)Reference
DehydrogenaseEnhancement of activityAlachlor, Butachlor, Pretilachlor nih.govresearchgate.net
β-glucosidaseEnhancement of activityAlachlor, Butachlor, Pretilachlor nih.govresearchgate.net
Acid PhosphataseEnhancement of activityAlachlor, Butachlor, Pretilachlor nih.govresearchgate.net
UreaseDecrease in activityAlachlor, Butachlor, Pretilachlor nih.govresearchgate.net

Multi-Model Toxicity Determination Approaches

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of multi-model approaches for predicting the toxicity of chemical compounds. nih.gov These computational models aim to establish a correlation between the chemical structure of a compound and its biological activity, such as toxicity. nih.gov For rodent acute toxicity, several QSAR models have been developed, though many have limitations due to being based on a small number of similar compounds, which restricts their applicability to a wider range of chemicals. nih.gov

The development of robust QSAR models for predicting in vivo toxicity for diverse compounds of environmental concern has been a challenge. nih.gov However, combinatorial QSAR approaches have shown promise. For example, a study on a large dataset of 7,385 compounds with oral lethal dose (LD50) values in rats employed a combinatorial QSAR approach to develop predictive models for acute toxicity. nih.gov Similarly, QSAR models have been developed to predict the acute oral toxicity of pesticides in wildlife, such as the Bobwhite quail, by categorizing chemicals into different toxicity classes. mdpi.com These models are built using extensive datasets and validated externally to ensure their predictive power for new, unseen compounds. mdpi.com The toxicity of chloroacetanilide herbicides to aquatic organisms like Daphnia carinata has been shown to be significantly related to their hydrophobicity, a parameter often used in QSAR studies. nih.govresearchgate.net

Remediation Strategies for Environmental Contamination

Due to their potential toxicity and persistence, the removal of chloroacetanilide herbicides from the environment is a significant concern. sciepub.com Conventional biological water treatment processes are often not suitable for their removal as these compounds can negatively impact the microorganisms in activated sludge. mdpi.com

Biological Remediation Techniques (e.g., bacterial degradation)

Bioremediation, which relies on microbial biodegradability, is a key technology for decontaminating sites polluted with chloroacetanilides. sciepub.com Numerous efforts have focused on isolating bacteria and fungi capable of degrading these compounds. sciepub.comnih.gov

Several bacterial strains have been identified that can utilize chloroanilines as a sole source of carbon and nitrogen, although sometimes requiring co-cultivation with other substrates like aniline (B41778) or glucose. sciepub.com For instance, strains of Comamonas testosteroni and Delftia acidovorans isolated from wastewater treatment plants and linuron-treated soil have shown the ability to metabolize 3-chloroaniline (B41212). sciepub.com The degradation of butachlor has been demonstrated by strains of Bacillus cereus, Proteiniphilum sp., and Pseudomonas putida. mdpi.com Fungal species, particularly from the genus Trichoderma, have also proven effective. Studies have shown that various Trichoderma strains can convert 80-99% of alachlor and 40-79% of metolachlor (B1676510) within seven days, primarily through dechlorination and hydroxylation reactions. nih.gov

Wetlands also play a role in the natural attenuation of these herbicides, with dissipation occurring mainly in the rhizosphere under anaerobic conditions. nih.gov

Table 2: Microorganisms Involved in the Degradation of Chloroacetanilides

MicroorganismCompound(s) DegradedReference
Comamonas testosteroni3-Chloroaniline sciepub.com
Delftia acidovorans3-Chloroaniline sciepub.com
Trichoderma spp.Alachlor, Metolachlor nih.gov
Bacillus cereusButachlor mdpi.com
Proteiniphilum sp.Butachlor mdpi.com
Pseudomonas putidaButachlor mdpi.com
Sphingomonas sp.Acetochlor mdpi.com

Physicochemical Treatment Technologies (e.g., ozonation, anodic Fenton treatment)

Physicochemical treatment methods offer an alternative to biological remediation. Advanced oxidation processes (AOPs) are particularly effective.

Anodic Fenton Treatment (AFT) is an electrochemical process that generates highly reactive hydroxyl radicals via the Fenton reaction. nih.govacs.orgnih.gov AFT has been shown to rapidly and completely remove chloroacetanilide herbicides like acetochlor, alachlor, butachlor, metolachlor, and propachlor from aqueous solutions. nih.govacs.org The order of reactivity towards the hydroxyl radical is generally acetochlor ≈ metolachlor > butachlor ≈ alachlor > propachlor. nih.govacs.org

Ozonation is another effective AOP. The catalytic ozonation of metolachlor using nanocarbon materials has been demonstrated to be effective. mdpi.com Similarly, magnetic Pr6O11/SiO2@Fe3O4 particles have been used as a heterogeneous catalyst for the catalytic ozonation of acetochlor. mdpi.com

Other AOPs include UV-based processes. The degradation of alachlor has been studied using UV-activated hydrogen peroxide (UV/H2O2), persulfate (UV/S2O82−), and peroxymonosulfate (B1194676) (UV/HSO5−). rsc.org The efficacy of these processes is highly dependent on the pH and the water matrix. rsc.org Heterogeneous photocatalysis using titanium dioxide (TiO2) with UV-A has also been shown to be an efficient process for removing alachlor, acetochlor, and metolachlor from water, with removal efficiencies reaching up to 98.2%. mdpi.com

Table 3: Physicochemical Treatment Technologies for Chloroacetanilide Remediation

TechnologyTarget Compound(s)Key FindingsReference
Anodic Fenton Treatment (AFT)Acetochlor, Alachlor, Butachlor, Metolachlor, PropachlorRapid and complete removal of parent compounds. nih.govacs.org
Catalytic OzonationMetolachlor, AcetochlorEffective degradation using nanocarbon or magnetic catalysts. mdpi.com
UV/Sulfate Radical-based AOPsAlachlorHigh degradation efficacy, dependent on pH and water matrix. rsc.org
TiO2/UV-A PhotocatalysisAlachlor, Acetochlor, MetolachlorHigh removal efficiency (up to 98.2%). mdpi.com

Analytical Methodologies for 3 Chloroacetanilide and Its Derivatives

Chromatographic Techniques

Chromatographic techniques play a vital role in separating 3'-chloroacetanilide from complex matrices and quantifying its presence. The choice of chromatographic method depends on the nature of the sample, the concentration of the analyte, and the required level of selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) is a widely used technique for the analysis of chloroacetanilide compounds. HPLC is particularly suitable for these compounds as some chloroacetanilide herbicide metabolites are ionic and not sufficiently volatile for gas chromatography. usgs.gov HPLC-DAD allows for the separation of analytes based on their interaction with a stationary phase and subsequent detection across a range of wavelengths, providing both quantitative and qualitative information through spectral analysis.

HPLC-DAD can be employed for determining the concentrations of chloroacetanilide metabolites, especially in water samples that are relatively free of humic materials and ionic surfactants that could cause chromatographic interference. usgs.gov A typical setup involves injecting a concentrated extract into an HPLC system equipped with a DAD. usgs.gov Compounds are identified by comparing their retention times and UV spectra to those of reference standards analyzed under the same conditions. usgs.gov

Methods utilizing HPLC-DAD for chloroacetanilide herbicide metabolites have been developed and assigned specific method numbers, such as "O-2133-00" by the U.S. Geological Survey. usgs.gov These methods often involve sample preparation steps like solid-phase extraction (SPE) using C-18 columns to concentrate the analytes and remove interfering compounds. usgs.gov The adsorbed metabolites are typically eluted with methanol. usgs.gov HPLC-DAD methods are suitable for determining concentrations in the low micrograms per liter (µg/L) range in natural water samples. usgs.gov For example, an HPLC-DAD method was found suitable for concentrations ranging from 0.2 to 3.0 µg/L without dilution. usgs.gov

HPLC Coupled with Mass Spectrometry (HPLC/MS, LC-MS/MS) for Trace Analysis

Coupling HPLC with Mass Spectrometry (HPLC/MS) or tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, making it invaluable for trace analysis of this compound and its derivatives in complex matrices. This hyphenated technique combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for the identification and quantification of compounds even at very low concentrations. usgs.govmdpi.com

HPLC/MS provides more qualitative data and lower detection limits compared to HPLC-DAD alone. usgs.gov LC-MS/MS, in particular, is a powerful tool for trace analysis due to its ability to perform selected reaction monitoring (MRM), which significantly reduces background noise and increases specificity. mdpi.comshimadzu.com

Updated HPLC/MS methods have been developed for the analysis of chloroacetanilide herbicide degradation compounds in water, suitable for determining low concentrations in the micrograms per liter range. usgs.gov Method detection limits (MDLs) for various chloroacetanilide herbicide degradation compounds analyzed by HPLC/MS have been reported, ranging from 0.009 to 0.045 µg/L for most compounds. usgs.gov

For certain structural isomers, such as alachlor (B1666766) ESA and acetochlor (B104951) ESA (chloroacetanilide degradates), chromatographic separation by LC is still necessary even with LC/MS/MS because they have nearly identical product ions. regulations.gov In contrast, other pairs like alachlor OA and acetochlor OA have prominent dissimilar product ions, eliminating the need for chromatographic resolution when using LC/MS/MS. regulations.gov

Studies involving the determination of impurities like 4'-chloroacetanilide (B195516) in pharmaceutical preparations have utilized HPLC methods that were validated according to ICH guidelines, demonstrating good accuracy, precision, and linearity. researchgate.net Detection limits for 4'-chloroacetanilide in such methods have been established at levels such as 39.06 ng/mL. researchgate.net

The choice of mobile phase in LC/MS and LC/MS/MS methods can impact sensitivity. For instance, while acetic acid mobile phases can provide higher sensitivity for some degradates like ESAs, they may lower the sensitivity for others like OAs compared to using ammonium (B1175870) acetate (B1210297). regulations.gov

Gas Chromatography (GC) for Related Compounds and Degradation Products

Gas Chromatography (GC) is another chromatographic technique that can be applied to the analysis of chloroacetanilide-related compounds, particularly those that are sufficiently volatile and thermally stable. While some chloroacetanilide herbicide metabolites are not suitable for GC due to their ionic nature and low volatility, GC can be effective for analyzing less polar or more volatile derivatives and degradation products. usgs.gov

GC, often coupled with mass spectrometry (GC-MS), has been used for the analysis of various organic compounds, including herbicide metabolites and related anilines. acs.orgiarc.frcapes.gov.br For example, a simple GC method was developed for the analysis of complex mixtures of common herbicide metabolites, including para-chloroaniline, which can be a degradation product of chloroacetanilides. iarc.fr This method involved converting the anilines to N-acetyl,N-trifluoroacetyl derivatives prior to GC analysis with electron capture detection or mass spectrometry. iarc.fr GC/ion trap mass spectrometry has also been employed for the analysis of parent chloroacetanilides in soil samples. capes.gov.br

Method Validation for Precision, Accuracy, and Detection Limits

Method validation is a critical aspect of analytical chemistry to ensure that a method is suitable for its intended purpose. For the analysis of this compound and its derivatives, validation typically involves assessing parameters such as precision, accuracy, linearity, and detection limits. tcichemicals.cominformahealthcare.comrsc.org

Validated HPLC methods for the determination of chloroacetanilide-related impurities have demonstrated good accuracy and precision, along with wide linearity ranges. researchgate.net Data quality objectives for analytical methods for acetanilide (B955) degradates using LC/MS or LC/MS/MS have included achieving mean recoveries between 70% and 130% and relative standard deviations (RSD) below 30%. regulations.gov

Estimated method detection limits (MDLs) and mean recoveries are determined during method validation to establish the performance characteristics of the analytical procedure. usgs.gov For chloroacetanilide herbicide degradation compounds analyzed by HPLC/MS, estimated MDLs have been reported in the low µg/L range, with mean recoveries generally ranging from 75% to 114% and RSDs of 15.8% or less for most compounds. usgs.gov

Validation criteria for LC/MS/MS methods for pesticide analysis, which can be applied to chloroacetanilide compounds, include evaluating the % RSD for peak area (typically < 16%), % Accuracy (usually between 80% and 120%), and the signal-to-noise ratio (S/N), which should be greater than 10 at the limit of quantification (LOQ). shimadzu.com

Spectroscopic Characterization Methods

Spectroscopic methods provide valuable structural information for the identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful technique for elucidating the molecular structure of organic compounds like this compound. epa.govchemicalbook.com NMR provides detailed information about the different chemical environments of hydrogen and carbon atoms within a molecule.

¹H NMR spectroscopy provides signals for each distinct type of proton in the molecule, with their chemical shifts, integration (relative number of protons), and splitting patterns (due to coupling with neighboring protons) offering insights into the molecular structure. ¹H NMR spectra for this compound (CAS 588-07-8) are available and show characteristic signals corresponding to the protons in the acetamide (B32628) group and the substituted phenyl ring. chemicalbook.com Similarly, ¹H NMR data for related compounds like 4'-chloroacetanilide and 2-chloroacetanilide have been reported, allowing for the differentiation of these isomers based on their unique spectral patterns. chemicalbook.comguidechem.comchegg.com

¹³C NMR spectroscopy provides signals for each distinct carbon atom in the molecule. The chemical shifts of these signals are influenced by the electronic environment of the carbon atoms, providing information about the different types of carbon atoms present (e.g., aliphatic, aromatic, carbonyl). libretexts.orgsavemyexams.com While specific ¹³C NMR data for this compound was not explicitly found in the search results, ¹³C NMR spectra for related chloroacetanilides, such as 4'-chloroacetanilide and 4-bromo-2-chloroacetanilide, are available. guidechem.comnih.govchemicalbook.com General principles of ¹³C NMR, such as the characteristic chemical shift range for carbonyl carbons (160-220 ppm) and the influence of electronegative atoms like chlorine on neighboring carbon shifts, are applicable to the analysis of this compound. libretexts.org ¹³C NMR spectra typically display sharp single signals, and the number of signals corresponds to the number of chemically distinct carbon environments in the molecule. savemyexams.com

NMR spectroscopy is a crucial tool for confirming the identity and purity of synthesized or isolated this compound and its derivatives and for studying their reactions and degradation pathways.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the identification and structural characterization of organic compounds, including this compound and its isomers. IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. While specific detailed IR spectral data for this compound from the search results were limited to spectral database entries wikidata.org, general principles of IR spectroscopy apply. For instance, the IR spectrum of o-chloroacetanilide, an isomer, shows characteristic absorption bands nih.gov. These bands correspond to vibrations within the molecule, such as N-H stretching (amide), C=O stretching (amide I band), C-N stretching (amide II band), and C-Cl stretching, as well as characteristic aromatic ring vibrations. Comparing the IR spectrum of a sample to reference spectra can help confirm the identity of this compound or its derivatives.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structural information of compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns nih.gov. For this compound and its derivatives, MS can provide crucial data for structural elucidation. High-resolution mass spectrometers, such as Q-ToF systems with electrospray ionization (ESI), are frequently used, offering accurate mass measurements that allow for the determination of elemental composition nih.gov. Fragmentation of the molecule in the mass spectrometer provides a unique pattern of fragment ions, which can be used to deduce the compound's structure nih.gov. For example, studies on chloroacetanilide herbicides like acetochlor, alachlor, and metolachlor (B1676510) have utilized MS/MS to obtain characteristic fragment ions for identification and structural confirmation herts.ac.ukmassbank.eu. While specific fragmentation data for this compound was not extensively detailed in the provided results, the general application of MS, including techniques like GC-MS and LC-MS/MS, is well-established for analyzing chloroacetanilide compounds and their metabolites herts.ac.ukwikipedia.orgwikidata.orgherts.ac.uk.

X-ray Single Crystal Diffraction Analysis

X-ray single crystal diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional atomic and molecular structure of crystalline substances uni.luuni.luherts.ac.uk. This method provides detailed information on unit cell dimensions, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice uni.luuni.lu. SC-XRD requires the compound to be in the form of a single crystal of sufficient size and quality uni.luherts.ac.uk. While a specific SC-XRD study for this compound was not found in the immediate search results, the technique is widely applicable to small to medium-sized organic molecules uni.luuni.lu. The data obtained from SC-XRD can confirm the molecular structure, including the positions of substituents and the conformation of the molecule, which is invaluable for unambiguous identification and understanding structure-property relationships.

Advanced Detection and Quantification in Environmental and Biological Matrices

Detecting and quantifying this compound and its derivatives, particularly metabolites of chloroacetanilide herbicides, in environmental and biological matrices often requires advanced analytical workflows due to their potentially low concentrations and the complexity of the sample matrices.

Solid Phase Extraction (SPE) for Sample Preparation

Solid Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from complex matrices like water nih.govnih.govherts.ac.uk. For chloroacetanilide herbicides and their metabolites, SPE is a crucial step before chromatographic analysis. This process typically involves passing a water sample through a sorbent material that retains the target compounds while allowing the matrix to pass through. Various sorbents, such as nonporous graphitized carbon or C18 columns, have been evaluated and used for the extraction of chloroacetanilide degradates from water samples nih.govnih.govherts.ac.ukwikipedia.org. Following the loading of the sample, interfering compounds may be selectively washed away before the retained analytes are eluted with a suitable solvent nih.gov. SPE effectively concentrates the target compounds and cleans up the sample extract, improving the sensitivity and reliability of subsequent analytical measurements herts.ac.uk.

Internal Standard Applications in Quantitative Analysis

Internal standards play a vital role in quantitative analysis by compensating for variations that can occur during sample preparation, instrument injection, and detection made-in-china.comherts.ac.uk. In the quantitative analysis of this compound and its derivatives, particularly in complex environmental or biological matrices, using an internal standard is a common practice wikipedia.orgnih.gov. An internal standard is a compound that is chemically similar to the analyte(s) of interest but not present in the original sample. It is added to the sample at a known concentration before the analytical procedure begins herts.ac.uk. By comparing the response of the analyte to the response of the internal standard, variations in sample processing and instrument performance can be normalized, leading to more accurate and precise quantitative results nih.gov. Deuterium-labeled analogs of chloroacetanilide herbicides, such as Butachlor-d13, serve as stable internal standards in mass spectrometry-based methods, allowing for reliable quantification made-in-china.com.

Monitoring of Parent Compounds and their Metabolites in Water Systems

Monitoring the presence and concentrations of chloroacetanilide herbicides and their metabolites in water systems is essential for assessing water quality and understanding the fate and transport of these compounds in the environment nih.govwikidata.orgnih.govsigmaaldrich.comcenmed.comthegoodscentscompany.com. Studies have shown that chloroacetanilide metabolites, such as the ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates, are frequently detected in groundwater and surface water, sometimes at concentrations similar to or even higher than the parent herbicides wikidata.orgsigmaaldrich.comcenmed.com. Analytical methods employing techniques like HPLC-DAD and LC/MS/MS are used for this monitoring wikidata.orgnih.govnih.gov. These methods allow for the detection and quantification of multiple chloroacetanilide metabolites in water samples after appropriate sample preparation, such as SPE nih.govnih.govthegoodscentscompany.com. The monitoring data provides valuable insights into the persistence and mobility of these compounds and their transformation products in aquatic environments nih.govnih.gov.

Applications of 3 Chloroacetanilide in Advanced Chemical Synthesis and Research

Utility as a Synthetic Intermediate

3'-Chloroacetanilide serves as a valuable intermediate in the synthesis of a range of chemical compounds. It is utilized in professional manufacturing, research laboratories, and for industrial and commercial purposes. calpaclab.comfishersci.com

Building Block for Agrochemicals

This compound has connections to the field of agrochemicals. It is recognized as a major metabolite of chlorpropham, which is an acetanilide (B955) herbicide derivative. chemicalbook.com This relationship indicates its presence within the metabolic pathways of certain agrochemicals. Additionally, this compound is listed in contexts related to pesticides, suggesting its potential use as an intermediate or related compound in the production of such substances. hpc-standards.com Chloroacetanilides in general are known for their herbicidal properties and are used in compositions for combating undesired plant growth. epo.org

Intermediate in Dye Production

The compound is utilized as an intermediate in organic synthesis, a field that includes the production of dyes. fishersci.at While specific details regarding the direct use of this compound in dye production are not extensively detailed in the provided information, related compounds like 4'-chloroacetanilide (B195516) are known intermediates in the synthesis of various dyes. guidechem.comchembk.com This suggests a potential, albeit not explicitly detailed, role for this compound within the broader context of dye chemistry intermediates.

Role in Polymer and Photoelectric Material Development

The chemical properties of this compound are being explored for their potential applications in the creation of innovative materials. solubilityofthings.com Research indicates its involvement in the synthesis of functionalized amphiphilic polymers. biosynth.com While the specific nature and applications of these polymers in the context of photoelectric materials are not fully elaborated in the available data, the exploration of this compound in polymer synthesis highlights its potential contribution to material science. Related chloroacetanilide isomers, such as p-chloroacetanilide, have also been mentioned in the context of polymer intermediates and photoelectric materials. chembk.com

Emerging Research Applications

Beyond its established uses as a synthetic intermediate, this compound is also a subject of emerging research, particularly in the development of new therapeutic compounds.

Development of Analgesic Compounds

The acetamide (B32628) functional group present in this compound may offer valuable insights for the development of new medications aimed at pain relief. solubilityofthings.com Research in this area explores the relationship between the chemical structure of such compounds and their potential analgesic activity. While some studies correlating chromatographic substituent constants and analgesic activity have included p-substituted acetanilides (an isomeric form), the specific research focusing on this compound for analgesic development is an area of ongoing exploration. nih.gov

Based on the available information, a detailed article focusing solely on the specific applications of this compound in "Investigation of Antimicrobial Activity" and "Contributions to Material Science Research" with detailed research findings and data tables cannot be comprehensively generated at this time. While search results indicate that this compound and similar compounds are subjects of interest in these areas, specific detailed research data and findings solely pertaining to this compound within these precise subsections were not found in the provided snippets.

Research suggests that the incorporation of halogen atoms, such as chlorine in this compound, can influence biological activity, including potential antimicrobial properties solubilityofthings.com. Additionally, the chemical properties of N-(3-chlorophenyl)acetamide are being explored for their potential in creating new materials solubilityofthings.com. However, detailed studies and quantitative data specifically on the antimicrobial efficacy or specific contributions to material science applications of this compound were not available in the search results to fulfill the request for detailed research findings and data tables within the specified sections.

Despite the inability to provide detailed content for the requested sections due to the specificity of the query and the limitations of the search results, the identity of the compound is confirmed. This compound, also known as N-(3-chlorophenyl)acetamide, has the CAS number 588-07-8 and is listed with PubChem CID 11493 fishersci.attcichemicals.comepa.gov.

Theoretical and Computational Chemistry of 3 Chloroacetanilide

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively used to study the reaction mechanisms involving chloroacetanilide compounds. These studies aim to elucidate the step-by-step processes by which these molecules react, providing detailed information about the involved intermediates and transition states.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a widely applied quantum mechanical method for analyzing the reaction pathways of chloroacetanilides. DFT calculations can theoretically evaluate the degradation mechanisms of these compounds in the presence of various nucleophiles. nih.govresearchgate.netnih.govmdpi.commdpi.com By employing specific functionals and basis sets, researchers can model the potential energy surface of a reaction and identify the minimum energy pathways connecting reactants to products. Studies on chloroacetanilide herbicides, a class that includes compounds structurally related to 3'-chloroacetanilide, have utilized dispersion-corrected hybrid functionals and appropriate basis sets to investigate their cleavage reaction mechanisms. nih.govresearchgate.netnih.govmdpi.commdpi.com This allows for a detailed understanding of how different nucleophiles interact with the chloroacetanilide structure and the subsequent bond breaking and formation processes.

Calculation of Activation Energies and Transition States

A crucial aspect of understanding reaction mechanisms is the determination of activation energies and the characterization of transition states. DFT calculations enable the computation of activation free energies by determining the difference in Gibbs free energy between the transition state structure and the reactants. nih.gov These calculated activation energies can then be compared with experimental data to validate the theoretical models. nih.govresearchgate.netnih.gov Studies on chloroacetanilides have shown good correlation between computed and experimental activation energies for nucleophilic substitution reactions. nih.govresearchgate.netnih.gov The transition state represents the highest energy point along the reaction pathway, and its structure provides critical information about the reaction's rate-limiting step. Analysis of the reaction coordinate through methods like the reaction force can further detail the contributions of geometrical and electronic changes to the activation energy required to reach the transition state. nih.govresearchgate.netnih.govmdpi.com

Electron Density and Charge Analysis during Reactions

Analyzing the electron density and charge distribution provides insights into the electronic rearrangements that occur during a chemical reaction. In the context of nucleophilic substitution reactions involving chloroacetanilides, charge analysis can reveal how electron density shifts as a nucleophile approaches the reactive center and the leaving group departs. Studies have shown that as the nucleophilic attack occurs in chloroacetanilides, the electron density of the chlorine atom, which is the leaving group, increases. nih.govresearchgate.netnih.govmdpi.com This indicates the chlorine atom is gaining electron density as it prepares to depart from the molecule. Such analyses help to understand the electronic factors that govern the reactivity and the nature of the bonds being broken and formed during the reaction.

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. These simulations are particularly useful for studying the behavior of molecules in different environments, such as in solution.

Conformational Analysis and Molecular Interactions

Conformational analysis investigates the various spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds and the energy barriers between these conformers. scribd.com For this compound, key areas of conformational flexibility include the rotation around the amide C-N bond and the rotation of the phenyl ring relative to the amide group.

Molecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, play a crucial role in determining the preferred conformations and how this compound interacts with itself and its environment. solubilityofthings.comnih.gov The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for potential hydrogen bonding interactions. solubilityofthings.com The chlorine atom, while primarily contributing to hydrophobicity, can also participate in halogen bonding or influence the molecule's electrostatic potential, affecting interactions. mdpi.com Studies on related molecules, such as 4'-chloroacetanilide (B195516), highlight the importance of hydrogen bonding interactions with proteins. biosynth.com The solubility characteristics of this compound, which is reported to have limited solubility in water but higher solubility in organic solvents like ethanol (B145695) or acetone, are a direct consequence of the balance between its hydrophobic aromatic ring and the polar amide group, mediated by these molecular interactions. solubilityofthings.com

Computational methods, such as molecular mechanics, density functional theory (DFT), and molecular dynamics simulations, are valuable tools for performing conformational analysis and studying these molecular interactions. These methods can predict stable conformers, calculate their relative energies, and provide insights into the nature and strength of intermolecular forces. For instance, DFT calculations have been used to study the reaction mechanisms and energetics of related chloroacetanilide compounds, indicating the role of electronic effects and transition state geometries in their reactivity. researchgate.net

Structure-Activity Relationship Modeling

Structure-Activity Relationship (SAR) modeling is a fundamental concept in chemistry and drug discovery that seeks to establish a relationship between the structural features of molecules and their biological activity or other properties. wikipedia.orgmdpi.com By understanding how changes in chemical structure affect activity, researchers can design and predict the properties of new compounds. wikipedia.orgmdpi.com

Influence of Halogenation on Pharmacokinetics (General Concept)

Halogenation, the introduction of halogen atoms (such as chlorine, fluorine, bromine, or iodine) into a molecule, is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of drug candidates. mdpi.comnih.gov Halogen atoms, particularly chlorine, are more electronegative than carbon and can significantly influence the electronic distribution of a molecule. scbt.com They are also relatively lipophilic and can participate in specific interactions like halogen bonding. mdpi.com

The impact of halogenation on pharmacokinetics is multifaceted. Halogenation can increase the lipophilicity of a compound, which generally enhances its passive diffusion across biological membranes, such as those in the gastrointestinal tract and cell membranes. mdpi.com This can lead to improved absorption and distribution within the body. mdpi.com However, increased lipophilicity can also sometimes lead to increased binding to plasma proteins and accumulation in fatty tissues, potentially affecting distribution and clearance.

Furthermore, halogenation can influence the metabolic stability of a molecule. Introducing a halogen atom, especially in the vicinity of a metabolically labile site, can block or slow down enzymatic metabolism, such as oxidation or conjugation. This can lead to a longer half-life and increased bioavailability. mdpi.com Conversely, in some cases, halogenation can introduce a new site for metabolism or affect the regioselectivity of metabolic enzymes. For example, studies on halogenated compounds have shown that the position and nature of the halogen can significantly impact microsomal stability. diva-portal.orgacs.orgacs.org

Halogenation can also affect solubility, which is a critical factor in absorption and formulation. While increased lipophilicity generally decreases aqueous solubility, the effect is not always straightforward and can depend on the specific molecule and the position of halogenation. solubilityofthings.comdiva-portal.orgacs.orgacs.orgul.ie

Prediction of Reactivity and Biological Activity Based on Molecular Structure

Predicting the reactivity and biological activity of a compound like this compound based on its molecular structure is a key application of computational chemistry and SAR modeling. The structural features of this compound, including the chlorine atom, the phenyl ring, and the amide group, contribute to its potential reactivity and interactions with biological systems.

The chlorine atom at the meta position influences the electron density of the phenyl ring, which can affect its susceptibility to electrophilic or nucleophilic aromatic substitution reactions. scbt.com The amide group is a relatively stable functional group but can undergo hydrolysis under certain conditions.

Computational methods, such as those used in Quantitative Structure-Activity Relationship (QSAR) modeling, aim to build predictive models by correlating molecular descriptors (numerical representations of structural and physicochemical properties) with observed biological activities or reactivity data. wikipedia.orgmdpi.comnih.gov These descriptors can include electronic properties (e.g., partial charges, polarizability), steric parameters (e.g., molecular volume, shape descriptors), and lipophilicity (e.g., logP). wikipedia.orgmdpi.com

Software platforms like PASS (Prediction of Activity Spectra for Substances) utilize large databases of known compounds and their biological activities to predict the potential activity spectrum of a new molecule based on its structural formula. way2drug.comnih.govresearchgate.net These predictions provide probabilities of a compound being active or inactive for various biological endpoints, offering insights into potential therapeutic uses or toxicological concerns. way2drug.comnih.govresearchgate.net

While specific predictive data for this compound's biological activity or reactivity based solely on computational modeling were not extensively detailed in the search results, the general principles of SAR and computational prediction apply. Studies on related chloroacetanilide herbicides demonstrate how structural variations influence their reactivity towards nucleophiles and their protein destabilization profiles. researchgate.netacs.orgnih.gov This highlights that even small structural differences can lead to distinct reactivity and biological effects. acs.orgnih.gov

Predicting biological activity involves considering the potential interactions of the molecule with various biological targets, such as enzymes, receptors, or DNA. Molecular docking and molecular dynamics simulations can be used to model these interactions at an atomic level, providing insights into binding affinity and potential mechanisms of action.

Ultimately, the prediction of reactivity and biological activity of this compound relies on integrating knowledge about its structural features, applying computational modeling techniques, and drawing correlations from studies on structurally related compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.